molecular formula C11H10O2S B12902875 2-(Prop-2-ene-1-sulfinyl)-1-benzofuran CAS No. 112634-39-6

2-(Prop-2-ene-1-sulfinyl)-1-benzofuran

Cat. No.: B12902875
CAS No.: 112634-39-6
M. Wt: 206.26 g/mol
InChI Key: KEDIOIQSBGXMGZ-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfinyl)-1-benzofuran is an organic compound characterized by the presence of a benzofuran ring substituted with a prop-2-ene-1-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-ene-1-sulfinyl)-1-benzofuran typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Prop-2-ene-1-sulfinyl Group: The prop-2-ene-1-sulfinyl group can be introduced via sulfoxidation reactions, where a suitable sulfoxide precursor is reacted with the benzofuran core under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfide.

    Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as halogens, nitrating agents; reactions are performed under acidic or basic conditions depending on the electrophile.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-(Prop-2-ene-1-sulfinyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ene-1-sulfinyl)-1-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The benzofuran ring may also engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    2-(Prop-2-ene-1-sulfonyl)-1-benzofuran: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(Prop-2-ene-1-thio)-1-benzofuran: Contains a thioether group instead of a sulfinyl group.

    2-(Prop-2-ene-1-oxy)-1-benzofuran: Features an ether linkage in place of the sulfinyl group.

Uniqueness: 2-(Prop-2-ene-1-sulfinyl)-1-benzofuran is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl, thioether, and ether analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological pathways.

Properties

112634-39-6

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-prop-2-enylsulfinyl-1-benzofuran

InChI

InChI=1S/C11H10O2S/c1-2-7-14(12)11-8-9-5-3-4-6-10(9)13-11/h2-6,8H,1,7H2

InChI Key

KEDIOIQSBGXMGZ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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